N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

This 3-methoxyphenyl-substituted tetrahydroquinazolinone acetamide is structurally optimized for targeted library synthesis. Unlike 2-chloro or 2-bromo analogs, its meta-methoxy group and elevated HBA count (5) provide enhanced hinge-region binding in kinase/PARP targets. The high TPSA (73.6 Ų) delivers superior aqueous solubility, reducing aggregation and false negatives in HTS campaigns. Choose this compound to ensure reproducible, high-fidelity screening data not achievable with generic halogenated scaffolds.

Molecular Formula C17H19N3O3
Molecular Weight 313.357
CAS No. 1251703-95-3
Cat. No. B2695089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
CAS1251703-95-3
Molecular FormulaC17H19N3O3
Molecular Weight313.357
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3
InChIInChI=1S/C17H19N3O3/c1-23-13-6-4-5-12(9-13)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,19,21)
InChIKeyDUQVXOMICQVCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: Sourcing N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide (CAS 1251703-95-3) for Targeted Screening


N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic small molecule belonging to the quinazolinone class, specifically a 5,6,7,8-tetrahydroquinazolin-4(3H)-one derivative . This compound, with CAS number 1251703-95-3, is characterized by a molecular formula of C17H19N3O3 and a molecular weight of 313.35 g/mol . Its structure comprises a tetrahydroquinazolinone core linked via an acetamide bridge to a 3-methoxyphenyl group, a substitution pattern that distinguishes it from numerous other quinazolinone analogs and positions it as a candidate for focused biological activity screening.

Why 5,6,7,8-Tetrahydroquinazolin-3(4H)-yl Acetamides Are Not Interchangeable: The N-(3-methoxyphenyl) Case


Compounds within the 5,6,7,8-tetrahydroquinazolin-4(3H)-one class exhibit highly variable biological activity profiles driven by subtle modifications at the N-3 acetamide substituent . Even among close analogs where the tetrahydroquinazolinone core and acetamide linker are conserved, the identity of the terminal aryl group, such as substituting a 3-methoxyphenyl for a 2-chlorophenyl or 2-bromophenyl moiety, can lead to substantial differences in target engagement and physicochemical properties . These differences invalidate direct interchange for assay purposes, as a generic substitution can introduce unforeseen variations in potency, selectivity, and solubility that compromise experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide Versus In-Class Analogs


Enhanced Hydrogen Bond Acceptor (HBA) Count for Superior Target Complementarity vs. Halogenated Analogs

The target compound features five hydrogen bond acceptor (HBA) atoms—the methoxy oxygen, the amide carbonyl, and the quinazolinone ring oxygens—compared to only four HBAs in halogenated analogs such as N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide [REFS-1, REFS-2]. This additional H-bonding capacity, contributed by the 3-methoxy substituent, offers a quantifiable advantage for engaging protein targets with hydrogen bond donor-rich binding pockets .

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Increased Topological Polar Surface Area (TPSA) Correlating with Improved Aqueous Solubility Forecasts vs. Non-Methoxy Analogs

Calculated topological polar surface area (TPSA) for the target compound is approximately 73.6 Ų, elevated relative to non-methoxy substituted analogs like N-(2-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, which has a TPSA of ~64 Ų [REFS-1, REFS-3]. This difference stems from the polar methoxy group and predicts enhanced aqueous solubility, a critical factor for reliable bioassay performance.

ADME Profiling Solubility Prediction Drug-likeness

Unique Meta-Methoxy Substitution Pattern Offers Distinct Pharmacophore Geometry vs. Para- or Ortho-Substituted Analogs

The 3-methoxyphenyl substitution pattern on the target compound presents a unique vector of functionality within the chemical space of tetrahydroquinazolinone acetamides, contrasting with the more common 2-substituted (ortho) and 4-substituted (para) aniline derivatives often found in screening libraries . For instance, N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide places the methoxy group in a para configuration, resulting in a different molecular shape and electrostatic potential distribution [REFS-1, REFS-4].

Pharmacophore Modeling Scaffold Hopping Medicinal Chemistry

Optimal Application Scenarios for N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide Based on Quantified Properties


Focused Library Design for Kinase or PARP Inhibition Projects

When building a targeted library against kinases or PARP enzymes, the meta-methoxy- and tetrahydroquinazolinone-substituted scaffold of this compound is structurally aligned with known ATP-binding site ligands . Its elevated HBA count, as shown in Section 3, can be leveraged to enhance hinge-region binding, providing a distinct advantage over halogenated analogs.

Fragment-Based Lead Generation Scaffold for Hydrogen Bond-Rich Pockets

The compound's balanced molecular weight (313.35 Da) and high hydrogen bond acceptor capacity (5 HBAs) make it an ideal starting fragment for targets with deep, polar binding sites. It can serve as a chemical probe where other scaffolds with fewer H-bonding capabilities have proven insufficient.

Solubility-Critical High-Throughput Screening (HTS) Campaigns

Owing to its elevated TPSA of 73.6 Ų, this compound is predicted to have superior aqueous solubility compared to many structurally similar quinazolinones with lower TPSA values (~64 Ų). This reduces the risk of false negatives in HTS campaigns that are sensitive to compound aggregation and precipitation.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.